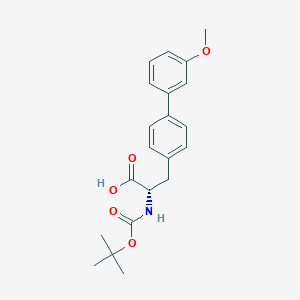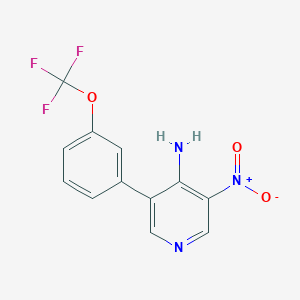
3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine is an organic compound that features a nitro group, a trifluoromethoxy group, and a pyridine ring
Preparation Methods
The synthesis of 3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of various biochemical pathways, making it a compound of interest in drug discovery .
Comparison with Similar Compounds
3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine can be compared with other similar compounds such as:
3-Nitro-5-(trifluoromethyl)pyridine: Lacks the phenyl group, which may affect its reactivity and applications.
5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine: Differs in the position of the nitro group, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
3-nitro-5-[3-(trifluoromethoxy)phenyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-2-7(4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFGVNCXPOVLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
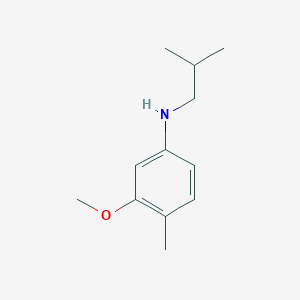
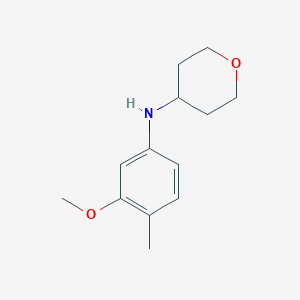
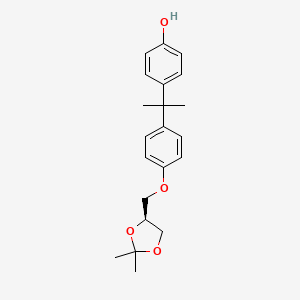
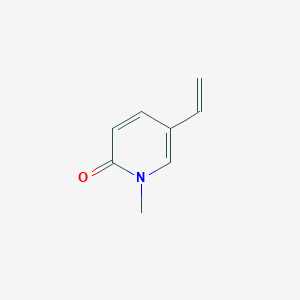
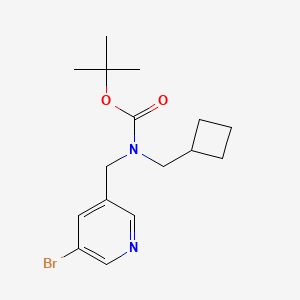
![(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164905.png)
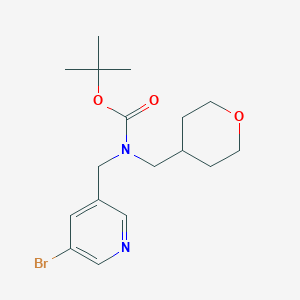
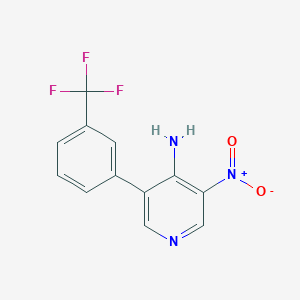
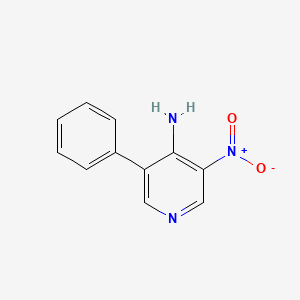
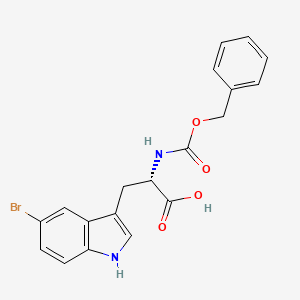
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164948.png)
